molecular formula C8H14N2O4 B12677331 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide CAS No. 81124-62-1

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide

Cat. No.: B12677331
CAS No.: 81124-62-1
M. Wt: 202.21 g/mol
InChI Key: OZXMSSBJQZYMRO-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide is a piperidine-derived compound featuring a six-membered heterocyclic ring with hydroxyl, oxo, and carboxamide substituents. This compound is listed in a chemical database () but lacks detailed characterization in peer-reviewed studies .

Properties

CAS No.

81124-62-1

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C8H14N2O4/c1-7(13)3-4(11)10-8(2,14)5(7)6(9)12/h5,13-14H,3H2,1-2H3,(H2,9,12)(H,10,11)

InChI Key

OZXMSSBJQZYMRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(C1C(=O)N)(C)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide typically involves the construction of a piperidine ring bearing hydroxy and methyl substituents at positions 2 and 4, a keto group at position 6, and a carboxamide group at position 3. The preparation can be approached via multi-step organic synthesis involving:

  • Formation of the piperidine ring system.
  • Introduction of hydroxy and methyl groups at the 2 and 4 positions.
  • Installation of the carboxamide functionality at position 3.
  • Oxidation to introduce the keto group at position 6.

Reported Synthetic Routes and Key Steps

While direct synthetic procedures for this exact compound are scarce, related processes for similar piperidine derivatives provide insight:

Reaction of 2-Cyanoacetamide with Sodium Methoxide and Ethyl 2-Methylacetoacetate
  • A key step involves generating the sodium salt of 2-cyanoacetamide in situ by reacting 2-cyanoacetamide with sodium methoxide in methanol.
  • This sodium salt then undergoes condensation with ethyl 2-methylacetoacetate to form intermediates that can be cyclized to piperidine derivatives.
  • The reaction is monitored by gas chromatography (GC) to ensure consumption of ethyl 2-methylacetoacetate.
  • Subsequent hydrolysis and decarboxylation steps with hydrobromic acid yield hydroxy-substituted piperidine derivatives.
  • Isolation of the product involves filtration of ammonium bromide salts and treatment with potassium hydroxide to obtain the free base form of the piperidine compound.
  • This method yields approximately 70% of the desired hydroxy-dimethylpyridine derivative, which is structurally related to the target compound.
Ammonium Salt Hydrolysis and Decarboxylation
  • The ammonium salt formed during the reaction is hydrolyzed with hydrobromic acid.
  • Excess hydrobromic acid is evaporated, and the ammonium bromide is filtered off.
  • The residue is treated with potassium hydroxide to isolate the free hydroxy-piperidine compound.
  • This step is critical for removing protecting groups and obtaining the final carboxamide functionality.

Summary Table of Preparation Steps

Step No. Reaction/Process Reagents/Conditions Outcome/Yield Notes
1 Formation of sodium salt of 2-cyanoacetamide 2-cyanoacetamide + sodium methoxide in methanol In situ generation Monitored by GC
2 Condensation with ethyl 2-methylacetoacetate Methanol solvent, room temperature Intermediate formation Reaction monitored by GC
3 Hydrolysis and decarboxylation Hydrobromic acid treatment Hydroxy-dimethylpyridine salt Ammonium salt hydrolyzed and filtered
4 Isolation of free base Evaporation of HBr, filtration, KOH treatment 70% yield Final piperidine derivative obtained

Research Findings and Notes

  • The synthetic route involving sodium methoxide and ethyl 2-methylacetoacetate is preferred due to relatively high yield and manageable reaction conditions.
  • The process avoids lengthy reaction times and excessive side product formation compared to older methods involving ammonium hydroxide and ethyl 2-cyanoacetate, which had longer reaction times and lower yields.
  • The use of hydrobromic acid for hydrolysis and decarboxylation is a critical step for obtaining the desired hydroxy and keto functionalities on the piperidine ring.
  • The reaction monitoring by GC ensures the efficient consumption of starting materials and helps optimize reaction times.
  • The isolation steps involving evaporation and filtration are designed to remove inorganic salts and purify the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity in inhibiting certain biological pathways associated with diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide exhibit anticancer properties. A study demonstrated that compounds with similar structures showed significant growth inhibition in various cancer cell lines, suggesting a potential role in cancer therapeutics .

Biocatalysis

In the field of biocatalysis, this compound serves as a substrate or intermediate in enzymatic reactions. Its role in metabolic engineering allows for the synthesis of complex organic molecules through biotransformation processes.

Case Study: Enzyme Applications
Enzymes have been utilized to convert simple substrates into more complex structures involving this compound. For instance, studies have shown that specific enzymes can facilitate the conversion of this compound into valuable pharmaceutical intermediates .

Chemical Synthesis

The compound is employed in organic synthesis as a building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including amide bond formation and hydroxylation.

Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Amide FormationReacts with carboxylic acids
HydroxylationHydroxyl groups can be introduced
AlkylationAlkyl groups can be added via nucleophilic substitution

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Comparison

Compound Core Structure Key Functional Groups Source Bioactivity (Reported)
This compound Piperidine 2,4-dihydroxy, 6-oxo, 3-carboxamide Not specified Not reported
trans-2,4-dihydroxy-2,4-dimethyl-trans-1-acetic acid γ-lactone (2) γ-Lactone 2,4-dihydroxy, dimethyl, lactone Illicium lanceolatum No antimicrobial activity (<1.0 mg/mL)
trans-2,4-dihydroxy-2,4-dimethyl-cis-1-acetic acid γ-lactone (3) γ-Lactone 2,4-dihydroxy, dimethyl, lactone Illicium lanceolatum No antimicrobial activity (<1.0 mg/mL)

Key Observations:

The carboxamide group (-CONH2) in the target compound may improve solubility in polar solvents relative to the ester-like lactone group .

The absence of similar data for the target compound precludes direct bioactivity comparisons but highlights a research gap.

Stereochemical Considerations :

  • The stereoisomerism in compounds 2 and 3 underscores the role of spatial arrangement in bioactivity. The target compound’s stereochemistry remains uncharacterized in the provided evidence, which could influence its interactions with biological targets .

Hypothetical Implications of Structural Features

  • Oxo and Hydroxy Groups: These groups may confer antioxidant properties, as seen in other hydroxy-substituted compounds (e.g., polyphenols in ), though this remains speculative without experimental data .

Biological Activity

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide (CAS No. 81124-62-1) is a compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C8H14N2O4
  • Molecular Weight : 202.21 g/mol
  • Structure : The compound features a piperidine ring with two hydroxyl groups and a carboxamide functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast Cancer)15.0Induces apoptosis
U-937 (Leukemia)12.5Cytotoxic effect observed
A549 (Lung Cancer)18.3Moderate cytotoxicity

The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells. Studies indicate that the compound increases the expression of pro-apoptotic proteins such as p53 and caspase-3, leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line:

  • The compound was shown to activate apoptotic pathways.
  • Flow cytometry analysis confirmed increased levels of early apoptotic markers at concentrations above the IC50 value.

This suggests that the compound's structure may facilitate interactions with cellular targets involved in apoptosis regulation.

Therapeutic Potential

Given its promising cytotoxicity against various cancer cell lines, this compound is being explored for its potential as a therapeutic agent in cancer treatment. Further research is necessary to evaluate its efficacy in vivo and to understand its pharmacokinetics and safety profile.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide, and how can purity be validated? Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor amides or hydroxylation of piperidine derivatives. Purity validation requires a combination of HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity, including hydroxyl and carboxamide groups). For crystalline samples, X-ray crystallography provides definitive stereochemical confirmation .

Q2: How can researchers assess the compound’s solubility and stability under varying experimental conditions? Methodological Answer:

  • Solubility: Use shake-flask methods with UV-Vis spectrophotometry to measure saturation in solvents (e.g., DMSO, water, ethanol) at controlled temperatures.
  • Stability: Conduct accelerated stability studies via HPLC under stress conditions (e.g., pH extremes, heat, light) to identify degradation pathways .

Advanced Mechanistic and Computational Studies

Q3: What computational strategies are effective in predicting the reactivity of this compound in catalytic systems? Methodological Answer:

  • Employ density functional theory (DFT) to model transition states and reaction pathways, focusing on hydroxyl and carbonyl group interactions.
  • Use molecular dynamics simulations to study solvent effects and conformational flexibility. Tools like COMSOL Multiphysics integrate AI to optimize reaction parameters .

Q4: How can contradictions in experimental data (e.g., conflicting catalytic activity results) be resolved? Methodological Answer:

  • Apply factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading).
  • Cross-validate using multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors. Theoretical frameworks should guide hypothesis refinement .

Biological Activity and Structure-Activity Relationships (SAR)

Q5: What methodologies are recommended for evaluating the biological activity of this compound? Methodological Answer:

  • In vitro assays: Use enzyme inhibition assays (e.g., fluorescence-based kinetics) or cell viability tests (MTT assay) with dose-response curves to determine IC₅₀ values.
  • SAR studies: Synthesize analogs with modified hydroxyl/methyl groups and compare activity profiles using QSAR models .

Q6: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems? Methodological Answer:

  • Combine isotopic labeling (e.g., ¹³C or ²H) with LC-MS/MS to track metabolic pathways.
  • Use CRISPR-Cas9 gene editing to knock out putative targets and assess phenotypic changes .

Data Management and Reproducibility

Q7: What frameworks ensure reproducibility in synthesizing and testing this compound? Methodological Answer:

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documenting experimental protocols.
  • Use electronic lab notebooks (ELNs) with version control to track reagent batches and reaction conditions .

Q8: How should researchers address batch-to-batch variability in physicochemical properties? Methodological Answer:

  • Implement quality-by-design (QbD) approaches, including process analytical technology (PAT) for real-time monitoring.
  • Perform principal component analysis (PCA) on spectral data (e.g., FTIR, Raman) to detect subtle structural variations .

Advanced Analytical and Theoretical Challenges

Q9: What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms? Methodological Answer:

  • Dynamic NMR at variable temperatures to study keto-enol equilibria.
  • Solid-state NMR paired with DFT calculations to correlate chemical shifts with tautomeric populations .

Q10: How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties? Methodological Answer:

  • Train generative adversarial networks (GANs) on existing SAR data to propose novel analogs.
  • Use automated high-throughput screening (HTS) with robotic liquid handlers to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.